This compound is classified as a non-statin lipid-lowering agent. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a crucial role in lipid metabolism.
The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves several steps:
Throughout this synthesis, careful control of reaction conditions such as temperature and pH is critical to ensure high yield and purity of the final product .
The molecular formula for 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is with a molecular weight of approximately 395.4 g/mol.
The InChI key for this compound is ACAPZECJCFKXPX-UHFFFAOYSA-N
, and its SMILES representation is COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)O
.
The compound participates in various chemical reactions typical for benzoxazines and sulfonamides:
These reactions are significant for developing derivatives that may exhibit enhanced biological activities or improved pharmacological properties .
The primary mechanism of action for 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves:
The therapeutic effects observed include reductions in low-density lipoprotein cholesterol and triglycerides, making it a candidate for treating dyslipidemia .
The applications of 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid span several fields:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5